7-Methoxybenzo[b]thiophene
Overview
Description
7-Methoxybenzo[b]thiophene is an organosulfur compound with the molecular formula C9H8OS. It is a derivative of benzo[b]thiophene, characterized by a methoxy group (-OCH3) attached to the 7th position of the benzothiophene ring.
Mechanism of Action
Mode of Action
It is known that the compound undergoes bromination and nitration at the 4-position . The exact interaction of 7-Methoxybenzo[b]thiophene with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that the compound can undergo successive demethylation and decarboxylation
Biochemical Analysis
Biochemical Properties
Thiophene derivatives have been reported to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry
Cellular Effects
Thiophene derivatives have been shown to exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that 7-Methoxybenzo[b]thiophene may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well defined. Thiophene derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Thiophene derivatives are known to be involved in various metabolic pathways , but the specific enzymes or cofactors that this compound interacts with, and any effects on metabolic flux or metabolite levels, remain to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 7-Methoxybenzo[b]thiophene involves the reaction of 2-hydroxy-3-methoxybenzaldehyde (orthovanillin) with sulfur-containing reagents. The process typically includes a thermal rearrangement (Newman–Kwart) of O-aryl-NN-dimethylthiocarbamate to form 2-mercapto-3-methoxybenzaldehyde. This intermediate then undergoes base-catalyzed condensation with compounds like ClCH2X (where X can be CO2H, Ac, or CN) to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxybenzo[b]thiophene undergoes various chemical reactions, including:
Bromination and Nitration: Bromination and nitration typically occur at the 4-position of the benzothiophene ring.
Substitution Reactions: It can undergo substitution reactions such as Vilsmeier–Haack formylation and Friedel–Crafts acetylation.
Common Reagents and Conditions:
Bromination: Typically involves bromine (Br2) in the presence of a catalyst.
Nitration: Uses nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents.
Formylation and Acetylation: Employs reagents like DMF (dimethylformamide) and acetyl chloride (CH3COCl) under acidic conditions.
Major Products:
Brominated and Nitrated Derivatives: 4-bromo-7-methoxybenzo[b]thiophene and 4-nitro-7-methoxybenzo[b]thiophene.
Formylated and Acetylated Derivatives: Products with formyl or acetyl groups at the 4-position.
Scientific Research Applications
7-Methoxybenzo[b]thiophene has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for synthesizing various pharmacologically active compounds.
Materials Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Utilized as a corrosion inhibitor and in the synthesis of other thiophene-based compounds.
Comparison with Similar Compounds
Benzo[b]thiophene: The parent compound without the methoxy group.
7-Hydroxybenzo[b]thiophene: Similar structure with a hydroxyl group instead of a methoxy group.
Other Substituted Benzo[b]thiophenes: Compounds with various substituents at different positions on the benzothiophene ring.
Uniqueness: 7-Methoxybenzo[b]thiophene is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to its unsubstituted or differently substituted counterparts .
Properties
IUPAC Name |
7-methoxy-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c1-10-8-4-2-3-7-5-6-11-9(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWDZFRDYYQTFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454571 | |
Record name | 7-Methoxybenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88791-08-6 | |
Record name | 7-Methoxybenzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88791-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxybenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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